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Executive Summary

(E)-Methyl 4-chloro-3-methoxybut-2-enoate, identified by CAS number 110104-60-4, is a
functionalized organic molecule with significant potential as a versatile building block in
complex organic synthesis.[1] Its structure incorporates several reactive moieties—an a,3-
unsaturated ester, an enol ether, and a primary chloride—making it a valuable precursor for
constructing diverse molecular architectures. This guide provides a senior application
scientist's perspective on its synthesis, characterization, and synthetic utility, emphasizing the
mechanistic rationale behind the experimental protocols and its potential applications in the
development of novel chemical entities.

Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is the
foundation of its effective application in research and development.

Nomenclature and Chemical Identifiers
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o Systematic IUPAC Name: methyl (E)-4-chloro-3-methoxybut-2-enoate.[2]
e CAS Number: 110104-60-4.[1][3][4][5][€]

e Molecular Formula: CeHoClOs3.[1][3][5]

e Molecular Weight: 164.59 g/mol .[1][3][4][5]

« InChlKey: INYMRXDQVPIONI-HWKANZROSA-N.[2][7]

SMILES: COC(=0)C=C(CCIOC.[5]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.
The data presented below has been aggregated from multiple chemical suppliers and

databases.

Property Value Source(s)
Clear yellow liquid after

Appearance melting; White to light yellow [11[3114]
powder to lump.

Melting Point 25°C [1][3]

Boiling Point 95-97 °C @ 15-20 mmHg [11[31[8]

Density 1.21 g/mL at 25 °C [11[3]

Refractive Index 1.483 - 1.485 [1][3]

Water Solubility Insoluble [11[3]

Synthesis and Mechanistic Insights

The synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multi-step process that
begins with a readily available (3-keto ester, Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-
6).[8][9] This strategic choice is crucial, as B-keto esters are foundational synthons in organic
chemistry, offering versatile reactivity at their a-carbon and keto-carbonyl positions.[10][11]
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Strategic Rationale: From B-Keto Ester to Enol Ether

The core transformation involves converting the ketone functional group of Methyl 4-chloro-3-
oxobutanoate into a specific geometric isomer of a methyl enol ether. This is not a trivial step; it
requires masking the ketone, introducing the methoxy group, and then selectively eliminating to
form the desired (E)-alkene. The chosen synthetic route elegantly accomplishes this via an
intermediate protection/elimination sequence.[8]

The diagram below outlines the conceptual workflow for this synthesis.

Synthesis Workflow
Starting Material
Methyl 4-chloro-3-oxobutanoate

Methanol,
hionyl Chloride

Intermediate Formation
4-chloro-3,3-dimethoxybutanoate

Methanesulfonic Acid,
Heat

@cid—CataIyzed EIiminatiorD

Workup &
urification

Final Product
(E)-Methyl 4-chloro-3-methoxybut-2-enoate

Click to download full resolution via product page

Caption: High-level overview of the synthetic strategy.
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Detailed Synthesis Protocol

This protocol is adapted from established procedures and includes explanations for key steps
to ensure reproducibility and understanding.[8]

Materials:

4-chloroacetoacetyl chloride (as a 35% solution in methylene chloride)

Methanol (anhydrous)

Thionyl chloride

Methanesulfonic acid

Toluene

Aqueous HCI (16%), Aqueous NaOH (10%), Aqueous NaCl (10%)
Procedure:
e [ntermediate Formation:

o Cool 206.6 g of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride to
-10°C under a nitrogen atmosphere. Causality: The low temperature controls the highly
exothermic reaction between the acid chloride and methanol, preventing side reactions.

o Slowly add 102.4 g of methanol over 30 minutes.

o Subsequently, add 83.3 g of thionyl chloride over 30 minutes. Expertise: Thionyl chloride
reacts with excess methanol to form dimethyl sulfite in situ. This acts as a dehydrating
agent, driving the formation of the dimethyl ketal (intermediate) from the ketone.

o Allow the solution to warm to room temperature and stir for 3 hours.

o Distill off excess methanol and methylene chloride under reduced pressure. The residue is
crude methyl 4-chloro-3,3-dimethoxybutanoate.

¢ Elimination and Product Formation:
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o To the crude intermediate, add 0.21 g of methanesulfonic acid. Causality: Methanesulfonic
acid is a strong, non-volatile acid catalyst that protonates one of the methoxy groups,
turning it into a good leaving group (methanol).

o Heat the mixture to 125-130°C at a pressure of 100 mbar. Expertise: The combination of
heat and reduced pressure facilitates the E1-like elimination of methanol and drives the
reaction to completion by removing the methanol byproduct via distillation.

o The crude residue is (E)-Methyl 4-chloro-3-methoxybut-2-enoate.

o Workup and Purification:
o Dissolve the crude product in 120 mL of toluene.

o Wash the organic phase sequentially with:

69.8 g of 16% aqueous HCI (removes acid catalyst and any basic impurities).

32.1 g of 10% aqueous NaCl (initial brine wash).

134 g of 10% aqueous NaOH (removes any acidic byproducts).

32.1 g of 10% aqueous NaCl (final brine wash to remove residual NaOH).
o Evaporate the toluene under reduced pressure.

o Distill the final residue at 95-97°C and 20 mbar to yield the pure product.[8] A yield of
approximately 80% with >99% purity can be expected.[8]

Spectroscopic Characterization and Validation

Confirming the structural integrity and purity of the synthesized compound is paramount. A
multi-technique approach provides a self-validating system for characterization. While public
databases lack full, experimentally-verified spectra, the expected data can be reliably predicted
based on the molecule's structure.[7][12]

Predicted Spectroscopic Signhature

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b018281?utm_src=pdf-body
https://prepchem.com/4-chloro-3-methoxybut-2e-enoic-acid-methyl-ester/
https://prepchem.com/4-chloro-3-methoxybut-2e-enoic-acid-methyl-ester/
https://m.chemicalbook.com/SpectrumEN_110104-60-4_1HNMR.htm
https://pdf.benchchem.com/3036/Spectroscopic_and_Synthetic_Profile_of_E_Methyl_4_phenylbut_2_enoate_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Technique Feature

Predicted Chemical .
. Rationale
Shift | Frequency

1H NMR -OCHs (ester)

Typical shift for a
~3.7 ppm (s, 3H)
methyl ester.

-OCHs (enol ether) ~3.9 ppm (s, 3H)

Deshielded relative to
the ester methyl due
to the enol ether

system.

Vinyl proton in an a,[3-

-CH= ~5.5 ppm (s, 1H)
unsaturated system.
Protons adjacent to a
chlorine atom and the
-CH2CI ~4.2 ppm (s, 2H)
enol ether double
bond.
Characteristic
13C NMR C=0 (ester) ~166 ppm chemical shift for an
ester carbonyl.
Olefinic carbon
=C-OMe ~160 ppm attached to an oxygen
atom (deshielded).
Olefinic carbon
attached to a proton
=CH- ~98 ppm _
(shielded by the
adjacent C-0).
Carbon atom attached
-CH2CI ~45 ppm

to chlorine.

Ester & Enol -OCHs ~51 ppm & ~58 ppm

Two distinct signals
for the non-equivalent

methyl carbons.

FTIR C=0 Stretch (ester) ~1720 cm™1 Strong, sharp
absorption typical for
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an a,B-unsaturated

ester.

Absorption for the

C=C Stretch ~1640 cm™! carbon-carbon double

bond.

Strong absorptions for

C-O Stretch ~1250-1100 cm—! the ester and enol

ether C-O bonds.

Standard Protocol for Spectroscopic Analysis

The following workflow ensures a comprehensive and verifiable characterization of the final

product.

ldentity & Plurity Molecular Weight Functional Groups

Spectroscopic Validation Workflow

(Purified Sample)

(CDCls, TMS)

[Proton & Carbon NMR Mass Spectrometry FTIR Spectroscopg

(e.q., EI or ESI) (Neat film)

& Structure Confirmatio

Data Integratlon )
n

Click to download full resolution via product page

Caption: A standard workflow for structural confirmation.

Reactivity and Potential in Drug Development
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The synthetic value of (E)-Methyl 4-chloro-3-methoxybut-2-enoate lies in the orthogonal
reactivity of its functional groups. This allows for selective transformations, making it a powerful
intermediate.

Analysis of Functional Group Reactivity

e a,B-Unsaturated Ester: This system is a classic Michael acceptor, susceptible to conjugate
addition by soft nucleophiles at the 3-position.

o Enol Ether: The enol ether is sensitive to acidic conditions, which can hydrolyze it back to the
corresponding [3-keto ester. This duality allows it to act as either a protected ketone or a
reactive alkene.

e Chloromethyl Group: The C-CI bond is susceptible to nucleophilic substitution (Sn2 reaction),
allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides,
amines, thiols).

The diagram below illustrates these key reactive sites and potential transformations.

Synthetic Transformations

Michael Addition
(e.g., R2CulLi)

Acidic Hydrolysis

Sn2 Substitution
(e.g., NaNs, KCN)

(E)-Methyl 4-chloro-3-methoxybut-2-enoate C-ClI C=C (Enol Ether) C=C (Michael Acceptor)

Click to download full resolution via product page

Caption: Key reactive sites and potential synthetic routes.

Application as a Pharmaceutical Building Block
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While direct applications of this specific molecule in drug synthesis are not widely documented,
its structural motifs are highly relevant. The related precursor, ethyl 4-chloro-3-oxobutanoate,
can be enantioselectively reduced to furnish chiral 4-chloro-3-hydroxybutanoates.[13] These
chiral alcohols are critical intermediates for synthesizing important pharmaceuticals, including
L-carnitine and HMG-CoA reductase inhibitors (statins).[13]

By analogy, (E)-Methyl 4-chloro-3-methoxybut-2-enoate can be envisioned as a stable,
versatile precursor to similar high-value intermediates. For instance, nucleophilic displacement
of the chloride followed by hydrolysis of the enol ether and reduction of the ketone would
provide access to a diverse library of substituted y-hydroxy esters, which are common
structural units in natural products and pharmaceuticals.

Safety and Handling

As with any reactive chemical, proper safety protocols are essential. Aggregated GHS
information indicates that this compound poses significant hazards.[2]

Hazard Class Code Description Source

Causes severe skin
Skin Corrosion H314 burns and eye [2][3]

damage.

Causes serious eye
Eye Damage H318 [2]
damage.

Acute Toxicity (Oral) H302 Harmful if swallowed. [2]

Handling Recommendations:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

o Keep in a tightly sealed container in a dry, dark place at room temperature.|[3]
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Conclusion

(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS: 110104-60-4) is more than just a
chemical with a CAS number; it is a highly functionalized and synthetically promising building
block. Its well-defined synthesis from an inexpensive B-keto ester precursor, combined with the
orthogonal reactivity of its functional groups, makes it an attractive tool for medicinal chemists
and process developers. Understanding the causality behind its synthesis and its potential
reaction pathways empowers researchers to leverage its full potential in the design and
construction of complex, high-value molecules for the pharmaceutical and agrochemical
industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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